

# Orthocaine: An In-depth Technical Guide to its Early Studies and Literature

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Orthocaine

Cat. No.: B127048

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Orthocaine**, chemically known as methyl 3-amino-4-hydroxybenzoate, is a local anesthetic developed in the late 19th century. As one of the earlier synthetic local anesthetics, its study provides valuable insight into the historical development of pain management pharmaceuticals. This technical guide consolidates the available early literature on **Orthocaine**, presenting its chemical properties, synthesis, and mechanism of action. Due to its limited use and the era of its discovery, extensive quantitative pharmacological data comparable to modern standards is scarce in readily available literature.

## Chemical and Physical Properties

**Orthocaine** is an ester of p-hydroxybenzoic acid.<sup>[1]</sup> Its chemical structure and properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	methyl 3-amino-4-hydroxybenzoate	[2]
Synonyms	Orthoform, Orthoform New, Aminobenz	[2]
CAS Number	536-25-4	[2]
Molecular Formula	C <sub>8</sub> H <sub>9</sub> NO <sub>3</sub>	[3]
Molar Mass	167.16 g/mol	[2]
Appearance	White crystalline powder	[2]
Melting Point	141-143 °C	[2]
Solubility	Sparingly soluble in water	[3]

## Experimental Protocols

### Synthesis of Orthocaine

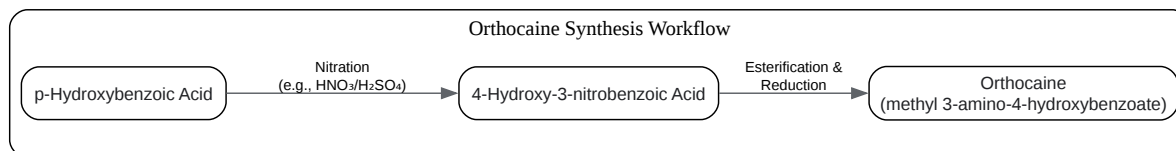
The primary method for synthesizing **Orthocaine** in early studies involved a two-step process starting from p-hydroxybenzoic acid.

#### Step 1: Nitration of p-hydroxybenzoic acid

A detailed protocol from early literature is not readily available. However, the general procedure involves the nitration of p-hydroxybenzoic acid to form 4-hydroxy-3-nitrobenzoic acid. This is typically achieved using a nitrating agent such as a mixture of nitric acid and sulfuric acid.

#### Step 2: Esterification and Reduction

The resulting 4-hydroxy-3-nitrobenzoic acid is then esterified and the nitro group is reduced to an amino group to yield **Orthocaine**. Again, specific, detailed protocols from the original discoverers, Einhorn and Oppenheimer, are not available in modern digital archives. A general representation of this workflow is provided below.



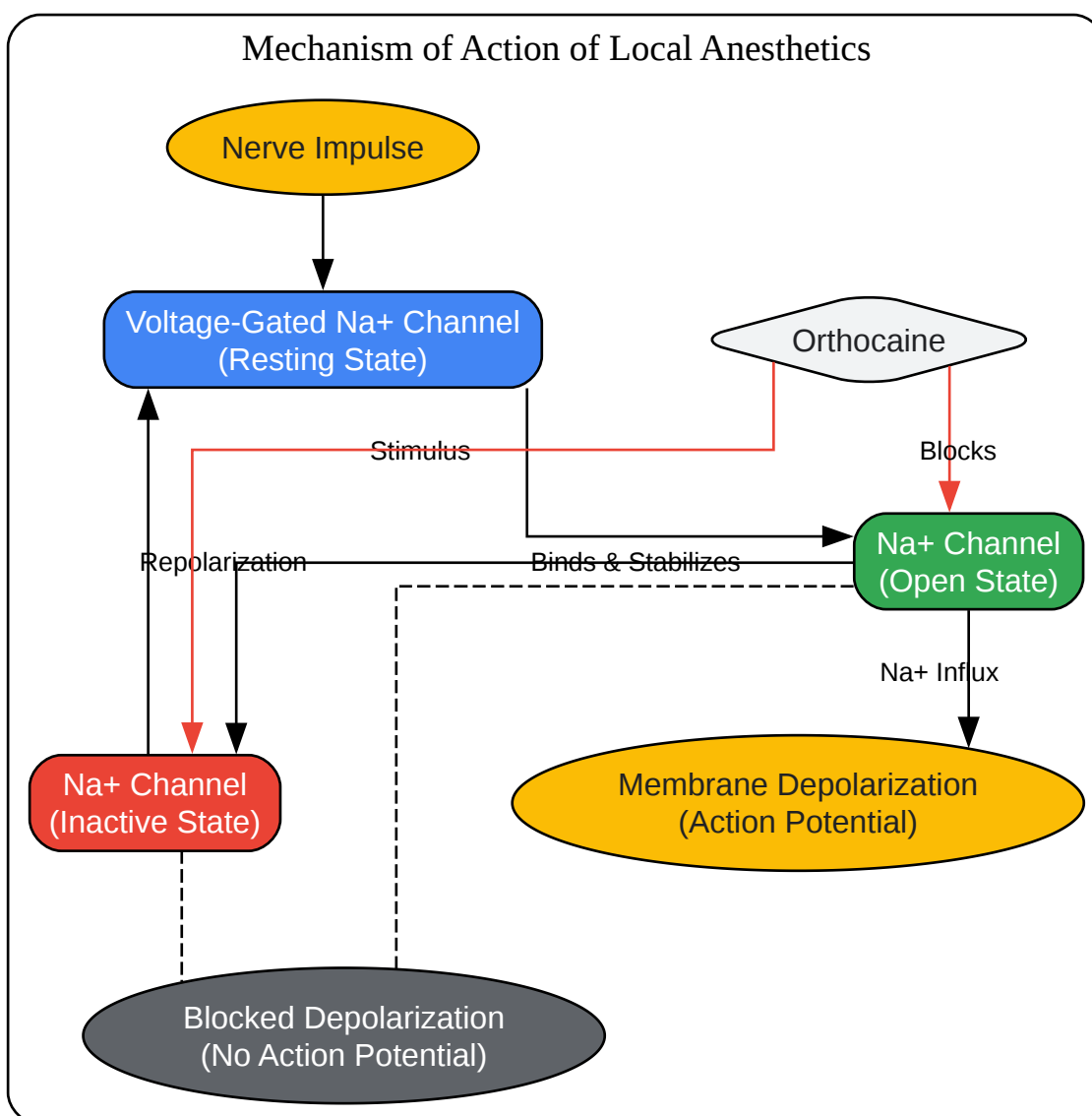
[Click to download full resolution via product page](#)

A simplified workflow for the synthesis of **Orthocaine**.

## Mechanism of Action

As a local anesthetic, **Orthocaine**'s mechanism of action is consistent with other drugs in its class: the blockade of voltage-gated sodium channels in nerve membranes.<sup>[4]</sup> This inhibition prevents the influx of sodium ions necessary for the depolarization of the nerve membrane, thereby blocking the propagation of action potentials and preventing the transmission of pain signals.

The interaction of local anesthetics with sodium channels is state-dependent, with higher affinity for the open and inactivated states of the channel. While specific binding affinity and IC<sub>50</sub> values for **Orthocaine** are not available in the reviewed literature, this general mechanism is well-established for local anesthetics.

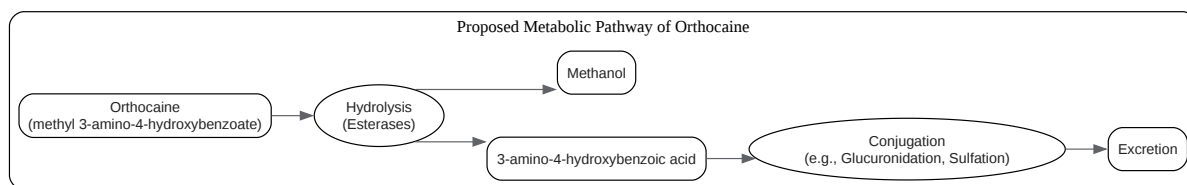


[Click to download full resolution via product page](#)

General mechanism of local anesthetic action on voltage-gated sodium channels.

## Metabolism

The metabolism of **Orthocaine**, as an ester of p-hydroxybenzoic acid, is presumed to follow the metabolic pathways of other parabens. These compounds are primarily metabolized in the liver and other tissues by esterases, which hydrolyze the ester bond to yield p-hydroxybenzoic acid and the corresponding alcohol (in this case, methanol).<sup>[5][6]</sup> The resulting p-hydroxybenzoic acid can then undergo further conjugation reactions, such as glucuronidation or sulfation, before being excreted.<sup>[7][8]</sup>



[Click to download full resolution via product page](#)

A proposed metabolic pathway for **Orthocaine** based on related compounds.

## Quantitative Data

A comprehensive search of available early literature and modern databases did not yield specific quantitative data on the potency of **Orthocaine**, such as IC<sub>50</sub> values for sodium channel blockade or binding affinities. The table below includes IC<sub>50</sub> values for other local anesthetics to provide a comparative context for the potency of this class of drugs.

Local Anesthetic	IC <sub>50</sub> for Na <sup>+</sup> Channel Block (μM)	Reference
Tetracaine	0.7	[9]
Bupivacaine	27	[9]
Lidocaine	204	[9]
Procaine	60	[9]
Orthocaine	Data not available	

## Conclusion

**Orthocaine** represents an early milestone in the development of synthetic local anesthetics. While its clinical use was limited due to poor solubility, its study contributed to the foundational understanding of structure-activity relationships in this drug class. This guide has summarized

the available information on its chemical properties, synthesis, and mechanism of action based on early literature. The lack of specific quantitative pharmacological data highlights the challenges in retrospectively applying modern standards to historical pharmaceutical research. Further investigation into archived, non-digitized historical chemical and pharmacological journals may yet uncover more detailed information about this early anesthetic.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Lidocaine block of cardiac sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vasorelaxant Action of the Chloroform Fraction of Orthosiphon stamineus via NO/cGMP Pathway, Potassium and Calcium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. catalog.hathitrust.org [catalog.hathitrust.org]
- 4. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]
- 5. Metabolism of parabens (4-hydroxybenzoic acid esters) by hepatic esterases and UDP-glucuronosyltransferases in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. p-Hydroxybenzoate esters metabolism in MCF7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fundamental properties of local anesthetics: half-maximal blocking concentrations for tonic block of Na<sup>+</sup> and K<sup>+</sup> channels in peripheral nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Orthocaine: An In-depth Technical Guide to its Early Studies and Literature]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b127048#early-studies-and-literature-on-orthocaine]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)